molecular formula C20H21ClN4OS B10971781 2-{[5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide

2-{[5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B10971781
M. Wt: 400.9 g/mol
InChI Key: AIPHRSMPZDYYDQ-UHFFFAOYSA-N
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Description

2-{[5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide is a synthetic organic compound It belongs to the class of triazole derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate hydrazine derivatives with carbon disulfide and alkyl halides under basic conditions.

    Substitution Reaction: The triazole derivative is then subjected to a substitution reaction with 3-chlorophenyl and 4-ethyl groups.

    Thioether Formation: The resulting compound undergoes a thioether formation reaction with N-(3,4-dimethylphenyl)acetamide.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the triazole ring or the chlorophenyl group, resulting in the corresponding reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole and chlorophenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in microbial cell wall synthesis or metabolic pathways.

    Pathways Involved: It can inhibit key enzymes, leading to the disruption of essential biological processes in microorganisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • Structural Differences : The presence of the 3-chlorophenyl and 4-ethyl groups in the triazole ring distinguishes it from other similar compounds.
  • Biological Activity : The unique substitution pattern may confer distinct biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H21ClN4OS

Molecular Weight

400.9 g/mol

IUPAC Name

2-[[5-(3-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide

InChI

InChI=1S/C20H21ClN4OS/c1-4-25-19(15-6-5-7-16(21)11-15)23-24-20(25)27-12-18(26)22-17-9-8-13(2)14(3)10-17/h5-11H,4,12H2,1-3H3,(H,22,26)

InChI Key

AIPHRSMPZDYYDQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)C)C)C3=CC(=CC=C3)Cl

Origin of Product

United States

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